molecular formula C11H11FN2O2 B11884323 2-Ethyl-7-fluoro-3-methyl-4-nitro-1H-indole

2-Ethyl-7-fluoro-3-methyl-4-nitro-1H-indole

Cat. No.: B11884323
M. Wt: 222.22 g/mol
InChI Key: LCIMJRWSXWJLPV-UHFFFAOYSA-N
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Description

2-Ethyl-7-fluoro-3-methyl-4-nitro-1H-indole is a synthetic indole derivative. Indole derivatives are significant in the field of organic chemistry due to their diverse biological activities and applications in medicinal chemistry. The indole nucleus is a common structural motif in many natural products and pharmaceuticals, making it a valuable target for synthetic chemists .

Preparation Methods

The synthesis of 2-Ethyl-7-fluoro-3-methyl-4-nitro-1H-indole typically involves multi-step reactions starting from commercially available precursors. One common method involves the nitration of a substituted indole, followed by fluorination and alkylation reactions. The reaction conditions often require the use of strong acids, bases, and specific catalysts to achieve the desired product .

Chemical Reactions Analysis

2-Ethyl-7-fluoro-3-methyl-4-nitro-1H-indole can undergo various chemical reactions, including:

Scientific Research Applications

2-Ethyl-7-fluoro-3-methyl-4-nitro-1H-indole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-7-fluoro-3-methyl-4-nitro-1H-indole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The indole nucleus can bind to various receptors and enzymes, modulating their activity and leading to biological effects .

Comparison with Similar Compounds

2-Ethyl-7-fluoro-3-methyl-4-nitro-1H-indole can be compared with other indole derivatives such as:

Properties

Molecular Formula

C11H11FN2O2

Molecular Weight

222.22 g/mol

IUPAC Name

2-ethyl-7-fluoro-3-methyl-4-nitro-1H-indole

InChI

InChI=1S/C11H11FN2O2/c1-3-8-6(2)10-9(14(15)16)5-4-7(12)11(10)13-8/h4-5,13H,3H2,1-2H3

InChI Key

LCIMJRWSXWJLPV-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=C(C=CC(=C2N1)F)[N+](=O)[O-])C

Origin of Product

United States

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